molecular formula C13H14BrN3O2 B1394981 3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide CAS No. 1305756-18-6

3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide

Cat. No.: B1394981
CAS No.: 1305756-18-6
M. Wt: 324.17 g/mol
InChI Key: UJNJJLIIJWOCCJ-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide is a complex organic compound characterized by its bromo, methoxy, and pyrazolyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide typically involves multiple steps, starting with the bromination of 4-methoxybenzamide to introduce the bromo group at the 3-position. Subsequent steps include the formation of the pyrazolyl group and its attachment to the benzamide core.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups make it suitable for various organic transformations.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.

Medicine: Research has indicated that 3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide may have therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action involves the modulation of specific molecular pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of novel materials with enhanced properties.

Mechanism of Action

The compound exerts its effects through the interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups enhance its binding affinity, while the pyrazolyl moiety contributes to its biological activity. The exact mechanism may involve the inhibition of certain enzymes or the activation of signaling pathways.

Comparison with Similar Compounds

  • 3-Chloro-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide

  • 3-Bromo-4-hydroxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide

  • 3-Bromo-4-methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Uniqueness: 3-Bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide stands out due to its specific arrangement of functional groups, which confer unique chemical and biological properties. Its enhanced binding affinity and stability make it a valuable compound in various applications.

Properties

IUPAC Name

3-bromo-4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-17-8-9(7-16-17)6-15-13(18)10-3-4-12(19-2)11(14)5-10/h3-5,7-8H,6H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNJJLIIJWOCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=CC(=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask containing 3-bromo-4-methoxybenzoic acid (500 mg, 2.16 mmol) and DCM (5 mL) was added oxalyl chloride (0.23 mL, 2.60 mmol) and DMF (0.1 mL, 0.13 mmol). The reaction mixture was stirred at RT for one hour and concentrated in vacuo. The resulting colorless oil was taken up in DCM (2.5 mL) and added to a mixture of (1-methyl-1H-pyrazol-4-yl)methanamine (241 mg, 2.16 mmol), TEA (0.60 mL, 4.33 mmol) and DCM (2.5 mL) at 0° C. The reaction mixture was stirred at RT for 0.5 hours then concentrated in vacuo. The crude material was purified by silica gel chromatography (0-10% MeOH in DCM) to afford 3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide (702 mg) MS [M+H+]=325.9.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
catalyst
Reaction Step Two
Quantity
241 mg
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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